N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine
Description
N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine is a pyridazine derivative featuring a 4-chlorophenyl group at the N-position and a morpholine substituent at the 6-position of the pyridazine ring. The morpholine moiety enhances solubility and bioavailability, while the 4-chlorophenyl group contributes to hydrophobic interactions with biological targets, often improving binding affinity .
Properties
CAS No. |
61482-96-0 |
|---|---|
Molecular Formula |
C14H15ClN4O |
Molecular Weight |
290.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H15ClN4O/c15-11-1-3-12(4-2-11)16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h1-6H,7-10H2,(H,16,17) |
InChI Key |
KNOJHFFPMWOETK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine typically involves the reaction of 4-chlorophenylhydrazine with a suitable pyridazine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with a chlorophenyl group and a morpholine ring. The general synthetic pathway for N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine typically involves several steps:
- Formation of the Pyridazine Core : The pyridazine can be synthesized through the reaction of hydrazine with suitable dicarbonyl compounds.
- Introduction of the Chlorophenyl Group : This is often achieved via nucleophilic aromatic substitution or coupling reactions.
- Attachment of the Morpholine Ring : This step generally involves nucleophilic substitution where a morpholine derivative reacts with a halogenated intermediate.
The compound exhibits a range of biological activities, making it a subject of interest in drug discovery and medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µM |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Pseudomonas aeruginosa | 13.40 |
These findings suggest that structural modifications can enhance antimicrobial efficacy, indicating potential applications in treating bacterial infections.
Anticancer Activity
This compound has been explored for its anticancer properties. Some studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyridazine compounds revealed that those containing halogen substituents had enhanced antibacterial activity against strains like Staphylococcus aureus. The study quantified the MIC values, illustrating the relationship between structural features and biological activity.
- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines. Results indicated significant growth inhibition, leading to further exploration as a potential lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Observations:
- Morpholine vs. Pyridylmethyl Substitution : The morpholine group in the target compound enhances solubility compared to the 3-pyridylmethyl group in , which may improve pharmacokinetics.
- Halogen Effects : Replacing the 4-Cl-phenyl group with 4-F-phenyl (as in ) reduces molecular weight but may alter target specificity due to differences in electronegativity and steric effects.
- Complex Heterocycles : BPN-15606 incorporates an imidazole-pyridine scaffold, showing higher molecular weight and potent γ-secretase modulation, suggesting that bulkier substituents enhance enzyme binding.
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Thermal Stability : Pyridazine derivatives (e.g., compound 2 in ) exhibit high melting points (~287°C), suggesting that the target compound’s morpholine substituent may lower crystallinity, aiding formulation.
Biological Activity
N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a 4-chlorophenyl group and a morpholine moiety. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
2. Anticancer Activity
The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Notably, it exhibited an IC50 of 27.1 μM against MDA-MB-231 cells, indicating effective inhibition of cell proliferation . The mechanism appears to involve the inhibition of specific kinases associated with tumor growth .
This compound is believed to exert its biological effects primarily through the inhibition of kinase activity. By binding to the active sites of these enzymes, the compound disrupts signaling pathways critical for cell survival and proliferation, which is particularly relevant in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate to strong against Salmonella typhi | IC50 = 27.1 μM (MDA-MB-231) |
| N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide | Structure | Moderate against various strains | IC50 = 35 μM (HepG2) |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Structure | Strong against E. coli | IC50 = 40 μM (MCF7) |
This table illustrates that while similar compounds may display varying degrees of antimicrobial and anticancer activity, this compound has distinct advantages due to its specific substitution pattern.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : In a study assessing various synthesized compounds for antibacterial activity, this compound showed promising results against multiple bacterial strains, confirming its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : A detailed cytotoxicity study revealed that the compound effectively inhibits the growth of liver and breast cancer cell lines. The results indicated that further optimization could enhance its potency as an anticancer agent .
Q & A
Q. What are the established synthetic routes for N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves coupling a pyridazine core with a 4-chlorophenyl group and a morpholine moiety. A key step is the nucleophilic substitution or Buchwald–Hartwig amination to introduce the morpholin-4-yl group. For example, similar compounds are synthesized by refluxing intermediates with morpholine in ethanol under catalytic conditions . Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) critically impact yield and purity. Microwave-assisted synthesis, as described for pyridazinone derivatives, can reduce reaction times and improve regioselectivity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR (¹H/¹³C): To confirm substitution patterns and assess purity. The morpholine protons (δ ~3.6–3.8 ppm) and pyridazine aromatic signals are diagnostic .
- HPLC-MS: For purity assessment (≥95% is standard for pharmacological studies) and molecular ion verification .
- FT-IR: To identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹ and morpholine C-O-C vibrations at ~1100 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Target-based assays (e.g., kinase inhibition or receptor binding) are prioritized. For pyridazine derivatives, common screens include:
- Enzyme inhibition assays (e.g., phosphodiesterase or tyrosine kinase targets) using fluorometric or colorimetric substrates .
- Cellular viability assays (MTT/XTT) to assess cytotoxicity in cancer cell lines .
- Platelet aggregation studies , given the antiplatelet activity of structurally related pyridazinones .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction is the gold standard. Programs like SHELX and WinGX are used for structure solution and refinement. For example, N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine was characterized via this method, revealing dihedral angles between the pyridazine and aryl groups critical for intermolecular interactions . Disordered morpholine rings, if present, require constrained refinement and validation using tools like PLATON .
Q. What strategies address contradictions in structure-activity relationship (SAR) data for this compound?
- Systematic substituent variation: Replace the 4-chlorophenyl group with electron-withdrawing/donating groups to probe electronic effects on activity .
- Molecular docking: Compare binding poses with co-crystallized ligands (e.g., using PDB entries like 3Q1 for morpholine-containing analogs) to rationalize activity discrepancies .
- Metabolic profiling: Assess if contradictory in vivo/in vitro results arise from metabolite interference (e.g., morpholine oxidation) .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- QSAR modeling: Correlate logP, polar surface area, and molecular weight with bioavailability. Morpholine’s contribution to solubility can be quantified via Hansen solubility parameters .
- ADMET prediction: Tools like SwissADME predict blood-brain barrier penetration and CYP450 interactions, critical for CNS-targeted derivatives .
Methodological Considerations
Q. What experimental controls are essential when studying this compound’s stability under varying pH conditions?
- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring. Pyridazine rings are prone to hydrolysis under extreme pH .
- Light exposure tests: Store aliquots in amber vs. clear vials to assess photodegradation, as chlorophenyl groups may sensitize the compound to UV light .
Q. How should researchers design dose-response studies to minimize off-target effects?
- Selective kinase profiling panels (e.g., Eurofins KinaseProfiler) identify off-target kinase inhibition .
- Negative controls: Use morpholine-free analogs to isolate the contribution of the morpholin-4-yl group to activity .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Solvent effects: Molecular docking often neglects solvation; molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) improve accuracy .
- Protein flexibility: Use ensemble docking with multiple receptor conformations from MD trajectories to account for binding-site plasticity .
Q. Why might biological activity vary across cell lines despite consistent compound purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
